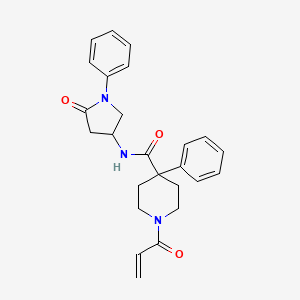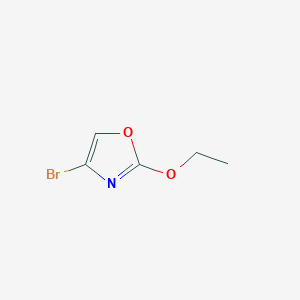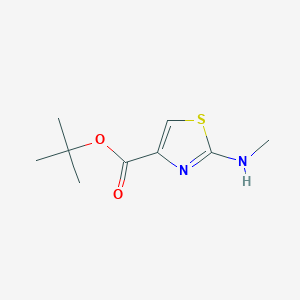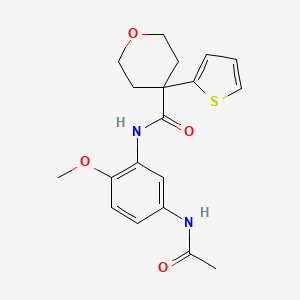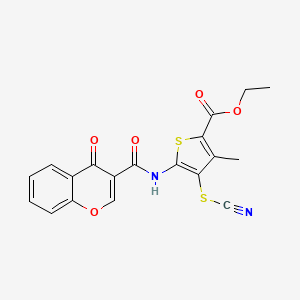
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate is a complex organic compound with the molecular formula C19H14N2O5S2 and a molecular weight of 414.45
Métodos De Preparación
The synthesis of ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the chromene moiety, and the addition of the thiocyanate group. Specific synthetic routes and reaction conditions are often tailored to optimize yield and purity. Industrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Análisis De Reacciones Químicas
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiocyanate group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromene moiety may play a role in binding to specific sites, while the thiocyanate group can participate in nucleophilic or electrophilic reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar compounds include other thiophene derivatives and chromene-containing molecules. For example:
Ethyl 3-methyl-4-oxocrotonate: A related compound with a simpler structure but different reactivity.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-3-25-19(24)16-10(2)15(27-9-20)18(28-16)21-17(23)12-8-26-13-7-5-4-6-11(13)14(12)22/h4-8H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXWGHDEZRSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=COC3=CC=CC=C3C2=O)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
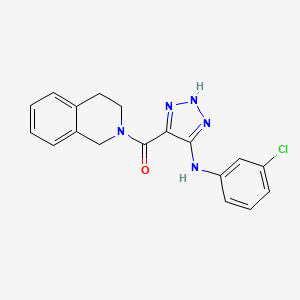

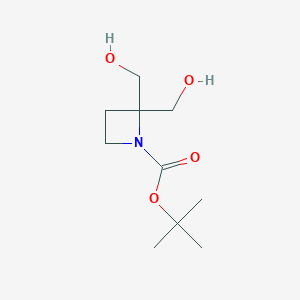
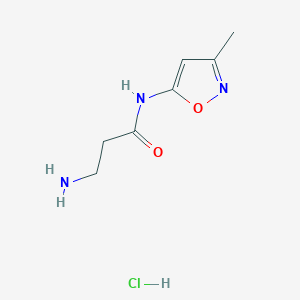
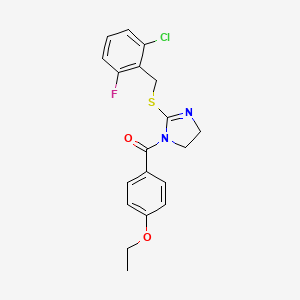
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)
![2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid](/img/structure/B2733281.png)
![3-(2-Chlorophenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2733282.png)
![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2733285.png)
![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)
